(+/-)-Nor-beta-hydrastine

描述

Contextualization within Natural Product Chemistry

The parent compound, hydrastine (B1673436), is a major alkaloid constituent of goldenseal (Hydrastis canadensis), a plant with a long history of use in traditional North American medicine. acs.orgbioaustralis.com Natural products and their complex molecular structures have long been a source of fascination and a driving force for innovation in organic synthesis. rsc.org Phthalideisoquinoline alkaloids, including hydrastine, are recognized for their interesting biological properties, which has made them attractive targets for synthetic chemists. rsc.org

(+/-)-Nor-beta-hydrastine emerges in this context primarily as a key synthetic intermediate. The synthesis of complex natural products often involves the creation of a core scaffold that is later modified to achieve the final target molecule. The "nor-" compound serves as this type of precursor, where the secondary amine can be subsequently methylated to yield the tertiary amine found in β-hydrastine. Research into the total synthesis of hydrastine and its analogs necessitates the preparation of such intermediates, placing (+/-)-Nor-beta-hydrastine firmly within the realm of natural product-inspired synthetic chemistry.

Chemical Classification as a Phthalideisoquinoline Alkaloid

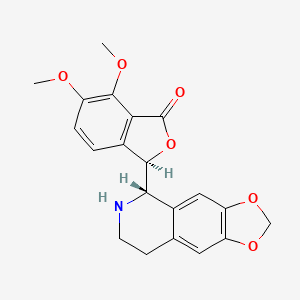

Based on its molecular framework, (+/-)-Nor-beta-hydrastine is classified as a phthalideisoquinoline alkaloid. rsc.orgmdpi.com This class of compounds is characterized by a specific structural arrangement where a phthalide (B148349) ring system is connected to a tetrahydroisoquinoline unit via a carbon-carbon bond. rsc.org

The core structure consists of two main heterocyclic components:

A phthalide (or isobenzofuranone) moiety.

A tetrahydroisoquinoline moiety.

In β-hydrastine, these two units are linked at the C-1 position of the isoquinoline (B145761) and the C-3 position of the phthalide. rsc.org This linkage creates two stereocenters, giving rise to different stereoisomers (diastereomers and enantiomers). rsc.org (+/-)-Nor-beta-hydrastine shares this fundamental architecture. Its defining feature is the secondary amine (NH) within the tetrahydroisoquinoline ring, whereas the parent compound, β-hydrastine, possesses a tertiary amine (N-CH₃). cymitquimica.comchemicalbook.com This structural distinction is crucial for its role in synthesis and can influence its chemical properties.

Historical Scientific Discoveries and Research Trajectories

The scientific journey of (+/-)-Nor-beta-hydrastine is intertwined with the history of its parent alkaloid. Hydrastine was first discovered in 1851 by Alfred P. Durand. ncats.iowikipedia.org Early research focused on its isolation from Hydrastis canadensis and characterization. acs.org

The pursuit of the total synthesis of hydrastine marked a significant chapter in organic chemistry. The first attempt was reported by Sir Robert Robinson and his team in 1931. wikipedia.org A major breakthrough occurred in 1950 with the synthesis of (±)-β-hydrastine and (±)-α-hydrastine from a substituted β-phenylethylmethylamide via dehydrated ring-closure and subsequent reduction. rsc.org Later, in 1981, J. R. Falck and colleagues developed an efficient four-step total synthesis. wikipedia.org

Within these synthetic explorations, the conceptual and often practical existence of "nor-" intermediates became essential. For instance, constructing the tetrahydroisoquinoline ring and then introducing the N-methyl group is a common synthetic strategy. More recent synthetic endeavors, such as an asymmetric total synthesis of (−)-β-hydrastine reported in 2020, highlight the continued interest in this class of molecules. nih.govrsc.org This research involved creating the core phthalide tetrahydroisoquinoline scaffold, a process where a "nor-" precursor is mechanistically relevant before the final methylation step. nih.gov Therefore, the "discovery" of (+/-)-Nor-beta-hydrastine is not a singular event of isolation from nature, but rather a product of the logical progression of synthetic organic chemistry aimed at constructing complex natural product frameworks.

Chemical Properties and Data

The following tables provide key data for β-hydrastine as a reference, as specific experimental data for the "nor-" compound is not widely published. The properties for (+/-)-Nor-beta-hydrastine are calculated based on its structure.

Table 1: Physicochemical Properties

| Property | Value for (-)-β-Hydrastine | Calculated Value for (+/-)-Nor-beta-hydrastine | Reference |

|---|---|---|---|

| Molecular Formula | C₂₁H₂₁NO₆ | C₂₀H₁₉NO₆ | cymitquimica.comchemicalbook.com |

| Molecular Weight | 383.39 g/mol | 369.36 g/mol | cymitquimica.comchemicalbook.com |

| Appearance | White to light yellow crystalline solid | Not widely reported | cymitquimica.comchemicalbook.com |

| Melting Point | 132 °C | Not widely reported | chemicalbook.com |

| Solubility | Soluble in DMSO and methanol (B129727) | Not widely reported | bioaustralis.comtargetmol.com |

Table 2: Spectroscopic Data for (-)-β-Hydrastine

| Spectroscopic Technique | Key Observations | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy | Strong absorption at 1756 cm⁻¹ corresponding to the C=O stretch of the lactone functional group. | acs.org |

| ¹H NMR Spectroscopy | Resonance positions and multiplicity of signals are highly dependent on the solvent used (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). | acs.org |

| Mass Spectrometry (MS/MS) | Collision-induced dissociation (CID) readily cleaves the C1-C9 bond, producing a major fragment ion corresponding to the isoquinoline moiety. | researchgate.net |

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Classification | Key Context |

|---|---|---|

| (+/-)-Nor-beta-hydrastine | Phthalideisoquinoline Alkaloid | Main subject; synthetic intermediate |

| (-)-β-Hydrastine | Phthalideisoquinoline Alkaloid | Natural product from Hydrastis canadensis; parent compound |

| (+)-β-Hydrastine | Phthalideisoquinoline Alkaloid | Enantiomer of the natural (-)-β-hydrastine |

| (±)-α-Hydrastine | Phthalideisoquinoline Alkaloid | Diastereomer of hydrastine |

| Berberine (B55584) | Protoberberine Alkaloid | Co-occurring alkaloid in Hydrastis canadensis |

| Hydrastinine | Isoquinoline Alkaloid | Hydrolysis product of hydrastine |

| Canadine | Protoberberine Alkaloid | Co-occurring alkaloid in Hydrastis canadensis |

Structure

3D Structure

属性

IUPAC Name |

(3R)-6,7-dimethoxy-3-[(5S)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-23-13-4-3-11-16(19(13)24-2)20(22)27-18(11)17-12-8-15-14(25-9-26-15)7-10(12)5-6-21-17/h3-4,7-8,17-18,21H,5-6,9H2,1-2H3/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUFOPJSFWVKKJ-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(OC2=O)C3C4=CC5=C(C=C4CCN3)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C=C1)[C@@H](OC2=O)[C@@H]3C4=CC5=C(C=C4CCN3)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858222 | |

| Record name | (3R)-6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66408-36-4 | |

| Record name | (3R)-6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Natural Occurrence of +/ nor Beta Hydrastine

The journey of (+/-)-Nor-beta-hydrastine begins with fundamental building blocks derived from primary metabolism, leading to a cascade of enzymatic transformations that culminate in its unique chemical architecture.

Precursor Elucidation and Incorporation Studies

Foundational studies employing radiolabeled precursors have unequivocally identified the amino acid L-tyrosine as a primary building block in the biosynthesis of isoquinoline (B145761) alkaloids, including the structural backbone of hydrastine (B1673436). rsc.orgnih.govkhanacademy.org Tracer experiments have demonstrated that two molecules of tyrosine are incorporated to form the core structure of related alkaloids like berberine (B55584) and hydrastine, suggesting a similar origin for (+/-)-Nor-beta-hydrastine. rsc.org This dual incorporation from tyrosine highlights its critical role in providing the carbon skeleton for this class of compounds.

Further investigation into the biosynthetic route has revealed the crucial involvement of dopamine (B1211576), a downstream metabolite of tyrosine. rsc.orgnih.gov Isotopic labeling studies have shown that dopamine serves as a specific precursor for one of the isoquinoline portions of the hydrastine molecule. rsc.org This indicates a branching point in the pathway where tyrosine-derived intermediates are channeled into distinct molecular fragments that ultimately condense to form the foundational isoquinoline structure.

Enzymatic Transformations and Mechanistic Steps in Biosynthesis

The biosynthesis of isoquinoline alkaloids is a multi-step process orchestrated by a series of specific enzymes. While the complete enzymatic pathway for (+/-)-Nor-beta-hydrastine is not fully elucidated, the established steps for closely related compounds provide a strong inferential model. The pathway commences with the conversion of tyrosine to both dopamine and 4-hydroxyphenylacetaldehyde. biocyclopedia.comfrontiersin.org

A key enzymatic step involves the condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine. frontiersin.org This reaction is a pivotal Pictet-Spengler condensation that establishes the fundamental benzylisoquinoline scaffold.

Subsequent enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, are carried out by a suite of enzymes such as O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases. biocyclopedia.comnih.govnih.gov These modifications lead to the formation of the key intermediate (S)-reticuline. nih.gov

From (S)-reticuline, the pathway to phthalideisoquinoline alkaloids like hydrastine involves further complex enzymatic steps. The berberine bridge enzyme (BBE) is a notable catalyst in this part of the pathway, forming the methylenedioxy bridge characteristic of many related alkaloids. frontiersin.orgnih.gov The formation of the "nor-" structure of (+/-)-Nor-beta-hydrastine implies an N-demethylation step. While specific N-demethylases for hydrastine are not yet characterized, enzymatic N-demethylation is a known process in the metabolism of other isoquinoline alkaloids in various organisms. acs.orgsemanticscholar.org The racemic nature of (+/-)-Nor-beta-hydrastine suggests either a non-stereospecific enzymatic step or a post-biosynthetic racemization process, though the precise mechanism in Hydrastis canadensis remains an area for further investigation.

Botanical Sources and Academic Isolation Methodologies

The primary botanical source of (+/-)-Nor-beta-hydrastine and its related alkaloids is Goldenseal (Hydrastis canadensis L.), a perennial herb belonging to the Ranunculaceae family. nih.govbiocyclopedia.comacs.orgscribd.com The rhizomes and roots of the plant are particularly rich in these compounds. shaverscreek.org

Academic isolation of these alkaloids typically begins with the preparation of a crude extract from the dried and powdered plant material. biocyclopedia.comscribd.com This often involves maceration or sonication with organic solvents such as methanol (B129727) or ethanol, sometimes in combination with less polar solvents like ethyl acetate (B1210297) to partition the desired compounds. biocyclopedia.comscielo.br

Following initial extraction, a series of chromatographic techniques are employed to separate and purify the individual alkaloids.

Extraction Protocols: Initial extraction is often followed by acid-base partitioning to selectively isolate the alkaloids. The crude extract is acidified to protonate the nitrogen-containing alkaloids, making them soluble in an aqueous phase. This aqueous layer is then washed with an organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified, causing the alkaloids to deprotonate and become soluble in an immiscible organic solvent, which is then collected. biocyclopedia.comscielo.br

Chromatographic Techniques:

Flash Column Chromatography: This is a commonly used technique for the initial separation of the crude alkaloid mixture. biocyclopedia.comacs.org A stationary phase, such as silica (B1680970) gel, is used with a gradient of mobile phases, typically consisting of solvent systems like pentane (B18724)/ethyl acetate or chloroform (B151607)/methanol, to elute compounds based on their polarity. biocyclopedia.comoup.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the final purification and quantification of alkaloids. frontiersin.org Reversed-phase columns (e.g., C18) are frequently utilized with mobile phases composed of acetonitrile (B52724) and aqueous buffers (e.g., ammonium (B1175870) acetate or formic acid) to achieve high-resolution separation of closely related alkaloids. frontiersin.orgsemanticscholar.org Chiral HPLC, employing chiral stationary phases, is essential for the separation of stereoisomers. khanacademy.orgnih.govrsc.org

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of the extraction and purification processes. biocyclopedia.com It allows for the rapid identification of fractions containing the desired alkaloids by comparing their retention factors (Rf values) to those of known standards. Visualization is often aided by UV light or specific staining reagents like Dragendorff's reagent, which is characteristic for alkaloids. fgcu.edu

Advanced Chemical Synthesis and Structural Derivatization of +/ nor Beta Hydrastine

Total Synthesis Approaches and Methodological Advancements

The construction of the tetracyclic core of (+/-)-Nor-beta-hydrastine, featuring two adjacent stereocenters, necessitates precise control over the synthetic route to achieve the desired relative and absolute stereochemistry.

The diastereoselective synthesis of the racemic form of beta-hydrastine, a close structural relative of nor-beta-hydrastine, has been achieved through innovative cascade reactions. A notable approach involves an acid-catalyzed epoxide ring-opening and intramolecular transesterification cascade cyclization. This strategy efficiently constructs the core phthalide (B148349) tetrahydroisoquinoline skeleton in a single step acs.org. This methodology can be adapted for the synthesis of (+/-)-Nor-beta-hydrastine, likely by utilizing an N-protected precursor that can be deprotected in the final steps to yield the "nor-" compound.

The key transformation involves the reaction of a suitably substituted epoxide with a tethered carboxylic acid. The presence of an acid catalyst facilitates the opening of the epoxide ring by the carboxylic acid, followed by an intramolecular cyclization to form the lactone ring characteristic of the phthalideisoquinoline scaffold. The relative stereochemistry of the two stereocenters is controlled by the geometry of the starting epoxide and the reaction conditions.

| Reaction Step | Description | Key Reagents/Conditions |

| Epoxidation | Formation of the epoxide from an alkene precursor. | m-CPBA or other epoxidizing agents |

| Cascade Cyclization | Acid-catalyzed opening of the epoxide and subsequent intramolecular lactonization. | Trifluoroacetic acid (TFA) or other protic/Lewis acids |

| Deprotection | Removal of the nitrogen protecting group (e.g., Boc) to yield the final "nor-" product. | Acidic or specific deprotection conditions |

This diastereoselective approach provides a foundation for accessing the racemic mixture of nor-beta-hydrastine, which can then be subjected to chiral resolution or further stereoselective manipulations.

Achieving an enantioselective synthesis of a specific stereoisomer of nor-beta-hydrastine requires the introduction of chirality early in the synthetic sequence. This can be accomplished through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool material. While a specific enantioselective total synthesis of (+/-)-Nor-beta-hydrastine is not extensively detailed in the literature, the strategies employed for the synthesis of related alkaloids, such as (-)-bicuculline and (-)-corytensine, offer valuable insights fgcu.edu.

One potential strategy involves the asymmetric addition of a metalated isoquinoline (B145761) precursor to an aldehyde. The use of a chiral oxazoline auxiliary attached to the isoquinoline moiety can direct the stereochemical outcome of the addition reaction, leading to the formation of a specific diastereomer with high enantiomeric excess fgcu.edu. Subsequent transformations, including cyclization to form the lactone ring and removal of the chiral auxiliary, would yield the enantiopure phthalideisoquinoline core.

Another promising approach is the use of asymmetric hydrogenation. Nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones has been shown to produce chiral cyclic hydrazines with excellent enantioselectivity nih.govresearchgate.net. This methodology could potentially be adapted to establish the stereocenter in the isoquinoline portion of nor-beta-hydrastine.

| Strategy | Description | Potential Chiral Source |

| Chiral Auxiliary | A chiral molecule temporarily incorporated into the substrate to direct a stereoselective reaction. | Chiral oxazolines |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of a chiral product. | Chiral metal complexes (e.g., Ni-(S,S)-Ph-BPE) |

| Chiral Pool Synthesis | Starting from a readily available enantiopure natural product. | Amino acids or other natural products |

These enantioselective routes are critical for the preparation of individual stereoisomers of nor-beta-hydrastine, allowing for the investigation of their distinct biological properties.

Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of (+/-)-Nor-beta-hydrastine is crucial for understanding its structure-activity relationships (SAR) and for developing compounds with improved pharmacological profiles.

The structural framework of (+/-)-Nor-beta-hydrastine offers several sites for modification. Key chemical reactions involved in the structural modification of plant alkaloids include methylation, glycosylation, oxidation, reduction, hydroxylation, and acylation nih.gov. These transformations can be applied to the nor-beta-hydrastine scaffold to generate a library of diverse compounds.

Common modification sites include:

The Nitrogen Atom: The secondary amine in the isoquinoline ring is a prime target for N-alkylation or N-acylation to introduce various substituents.

The Aromatic Rings: The dimethoxy-substituted phenyl ring and the methylenedioxy-substituted ring can be modified through electrophilic aromatic substitution reactions to introduce groups such as halogens, nitro groups, or additional alkyl or alkoxy groups. Demethylation of the methoxy groups can provide access to hydroxylated derivatives.

The Lactone Ring: The lactone can be reduced to the corresponding diol or subjected to aminolysis to open the ring and introduce new functional groups.

| Modification Type | Reaction | Potential Reagents |

| N-Alkylation | Introduction of an alkyl group on the nitrogen atom. | Alkyl halides, reductive amination |

| N-Acylation | Introduction of an acyl group on the nitrogen atom. | Acyl chlorides, acid anhydrides |

| Aromatic Substitution | Introduction of substituents on the aromatic rings. | Halogenating agents, nitrating agents |

| O-Demethylation | Conversion of methoxy groups to hydroxyl groups. | Boron tribromide (BBr3) |

| Lactone Reduction | Reduction of the lactone to a diol. | Lithium aluminum hydride (LiAlH4) |

These methodologies allow for the systematic exploration of the chemical space around the (+/-)-Nor-beta-hydrastine core.

The design of (+/-)-Nor-beta-hydrastine derivatives is guided by principles of medicinal chemistry aimed at optimizing potency, selectivity, and pharmacokinetic properties. The structural features of the parent molecule provide a starting point for rational design.

Key design principles include:

Isosteric and Bioisosteric Replacement: Replacing functional groups with others that have similar steric and electronic properties to probe their importance for biological activity. For example, replacing a methoxy group with a hydroxyl or a halogen.

Conformational Restriction: Introducing structural elements that reduce the conformational flexibility of the molecule. This can lead to higher affinity for a biological target by locking the molecule in its bioactive conformation.

Introduction of Pharmacophoric Features: Incorporating functional groups that are known to interact with specific biological targets, such as hydrogen bond donors and acceptors.

Modulation of Physicochemical Properties: Altering properties like lipophilicity, solubility, and metabolic stability by introducing appropriate functional groups. For instance, the introduction of polar groups can increase water solubility.

By applying these design principles in conjunction with the synthetic methodologies described above, it is possible to generate novel derivatives of (+/-)-Nor-beta-hydrastine with potentially enhanced therapeutic value.

Methodologies for Structural Characterization of +/ nor Beta Hydrastine

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the (+/-)-Nor-beta-hydrastine molecule.

The process involves analyzing ¹H NMR spectra to identify proton environments and their multiplicities (singlet, doublet, etc.), and ¹³C NMR spectra to identify the number of unique carbon atoms. acs.org Further structural details are revealed through 2D NMR techniques: rcsi.com

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically through two or three bonds, helping to map out spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

A key distinguishing feature in the spectra of Nor-beta-hydrastine compared to its parent compound, beta-hydrastine, would be the absence of the N-methyl (N-CH₃) signal. Instead, a signal corresponding to the N-H proton of the secondary amine would be observed, typically as a broad singlet whose chemical shift is dependent on the solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Nor-beta-hydrastine Note: These are predicted values based on data for beta-hydrastine. Actual shifts may vary.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | ~4.0 (d) | ~65 |

| 3 | - | ~105 |

| 4 | ~2.6-2.8 (m) | ~50 |

| 4a | - | ~128 |

| 5' | ~6.6 (s) | ~108 |

| 6' | ~6.7 (s) | ~101 |

| 7' | - | ~147 |

| 8' | - | ~146 |

| 8a | - | ~125 |

| 9 | ~5.5 (d) | ~80 |

| 10 | ~7.0 (d) | ~118 |

| 11 | ~6.9 (d) | ~110 |

| 12 | - | ~151 |

| 13 | - | ~148 |

| C=O | - | ~168 |

| OCH₃ | ~3.9 (s), ~3.8 (s) | ~56, ~56 |

| OCH₂O | ~5.9 (s) | ~101 |

| NH | Variable, broad | - |

Mass spectrometry (MS) is employed to determine the molecular weight of (+/-)-Nor-beta-hydrastine and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The molecular formula for Nor-beta-hydrastine is C₂₀H₁₉NO₆, with a calculated exact mass of approximately 369.1212 u. In electrospray ionization (ESI), the compound would be detected as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 370.1285.

Tandem mass spectrometry (MS/MS) analysis induces fragmentation of the molecular ion. The fragmentation pattern of Nor-beta-hydrastine is expected to be analogous to that of hydrastine (B1673436). researchgate.netresearchgate.net The molecule consists of a tetrahydroisoquinoline moiety and a phthalide (B148349) moiety connected by a C-C bond between C1 and C9. This bond is susceptible to cleavage under collision-induced dissociation (CID). researchgate.netresearchgate.net This primary fragmentation would result in two major fragment ions, providing confirmatory evidence for the two main structural components of the molecule.

Table 2: Predicted Key Mass Spectrometry Fragments for Nor-beta-hydrastine

| m/z (predicted) | Ion | Description |

|---|---|---|

| 370.13 | [M+H]⁺ | Protonated molecular ion |

| 193.05 | [C₁₁H₇O₄]⁺ | Phthalide moiety (meconin fragment) |

| 176.07 | [C₁₀H₁₀NO₂]⁺ | Nor-hydrocotarnine (tetrahydroisoquinoline moiety) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of (+/-)-Nor-beta-hydrastine is expected to show characteristic absorption bands confirming its key structural features.

A prominent feature would be a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone ring, which for (-)-beta-hydrastine appears around 1756 cm⁻¹. acs.orgrcsi.com Other significant peaks would include those for the C-O stretching of the ether and methylenedioxy groups, and C=C stretching within the aromatic rings. A critical difference from beta-hydrastine would be the presence of an N-H stretching vibration from the secondary amine, typically appearing as a moderate band in the 3300-3500 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for (+/-)-Nor-beta-hydrastine

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Aliphatic |

| ~1760 | C=O Stretch | γ-Lactone |

| 1580 - 1620 | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | C-O Stretch | Aryl Ether |

| 1000 - 1100 | C-O Stretch | Methylenedioxy |

Chiral Purity Determination Methods

Since (+/-)-Nor-beta-hydrastine is a racemic mixture, it contains equal amounts of two enantiomers. Determining the chiral purity, or enantiomeric excess (ee), of a sample is crucial, especially after synthetic resolution or chiral synthesis. The most common and effective method for this is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). rsc.orgnih.gov

In this technique, the racemic mixture is passed through an HPLC column packed with a chiral material. ntu.edu.sgjackwestin.com The stationary phase interacts diastereomerically with the two enantiomers, leading to different retention times. youtube.com One enantiomer will have a stronger interaction with the CSP and will therefore elute from the column more slowly than the other. By integrating the areas of the two resulting peaks in the chromatogram, the relative proportion of each enantiomer, and thus the enantiomeric purity, can be accurately quantified. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of alkaloid enantiomers. nih.gov

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline molecule, including the absolute configuration (R or S) at its stereocenters. To perform this analysis on (+/-)-Nor-beta-hydrastine, the racemate must first be resolved into its individual enantiomers using a method like chiral chromatography or classical resolution with a chiral resolving agent.

Once a pure enantiomer is obtained, it must be grown into a single, high-quality crystal. This crystal is then exposed to a beam of X-rays. The way the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice is measured. This diffraction pattern is used to compute a three-dimensional map of the electron density, from which the precise positions of all atoms in the molecule can be determined. This analysis not only confirms the molecular connectivity but also unequivocally establishes the absolute stereochemistry at the C1 and C9 chiral centers, allowing for the assignment of the molecule as either the (+) or (-) enantiomer.

Investigations into Molecular Mechanisms and Biological Interactions of +/ nor Beta Hydrastine

Receptor Binding Studies and Antagonist Characterization

The interaction of hydrastine (B1673436) isomers with neuronal receptors has been a subject of scientific investigation, particularly concerning their effects on the central nervous system.

Research has identified the GABA-A receptor as a key target for phthalideisoquinoline alkaloids. Studies on (+)-hydrastine, an enantiomer of the commercially available (-)-hydrastine, reveal its role as a potent and selective antagonist at GABA-A receptors. nih.gov

The antagonist activity of (+)-hydrastine is competitive, meaning it directly competes with the endogenous neurotransmitter GABA for the same binding site on the receptor. nih.gov Its potency has been shown to be greater than that of bicuculline, a well-known competitive GABA-A receptor antagonist. nih.govnih.gov In comparative studies using rat brain membranes, (+)-hydrastine was approximately eight times more potent than bicuculline in displacing the binding of [3H]-muscimol to high-affinity GABA-A sites. nih.govnih.gov Furthermore, when assessed for its ability to antagonize the activation of low-affinity GABA-A receptors, (+)-hydrastine was also found to be more potent than bicuculline. nih.gov

The interaction is highly stereoselective. As a convulsant in mice, an effect linked to GABA-A receptor antagonism, (+)-hydrastine was found to be 180 times more potent than its enantiomer, (-)-hydrastine. nih.gov This pronounced difference underscores the specific structural requirements for high-affinity binding and antagonist activity at the GABA-A receptor. (+)-Hydrastine does not appear to interact with GABA-B or acetylcholine receptors, highlighting its selectivity. nih.govnih.gov

Table 1: Comparative Antagonist Activity at GABA-A Receptors

| Compound | Target | Metric | Value | Potency Comparison |

|---|---|---|---|---|

| (+)-Hydrastine | High-affinity GABA-A sites (rat brain) | IC50 | 2.37 µM | 8x more potent than Bicuculline |

| Bicuculline | High-affinity GABA-A sites (rat brain) | IC50 | 19.7 µM | - |

| (+)-Hydrastine | Low-affinity GABA-A sites (rat brain) | IC50 | 0.4 µM | >5x more potent than Bicuculline |

| Bicuculline | Low-affinity GABA-A sites (rat brain) | IC50 | 2.3 µM | - |

| (+)-Hydrastine | GABA-A responses (guinea-pig ileum) | pA2 | 6.5 | More potent than Bicuculline |

Currently, there is a lack of specific published theoretical models, such as molecular docking or dynamic simulations, detailing the precise binding mode of (+/-)-Nor-beta-hydrastine or its parent hydrastine isomers to the GABA-A receptor.

Theoretical modeling is a computational approach used to predict and analyze how a ligand (like an alkaloid) interacts with its receptor target at a molecular level. These models are crucial for understanding the structural basis of a drug's activity and for designing new, more potent, or selective compounds. Methodologies like molecular docking predict the preferred orientation of a ligand when bound to a receptor, while molecular dynamics simulations can illustrate the behavior of the ligand-receptor complex over time, providing insights into its stability and conformational changes. While such studies have been conducted for other isoquinoline (B145761) alkaloids binding to various proteins, specific models for the interaction of hydrastine alkaloids with GABA-A receptors are not available in the current scientific literature. nih.govrsc.org

Enzymatic Modulation and Inhibition Mechanisms

Hydrastine and related alkaloids found in Goldenseal (Hydrastis canadensis) are known to interact with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. consensus.appredalyc.org

The hydrastine alkaloids possess a methylenedioxyphenyl chemical group, a structural feature strongly associated with the mechanism-based, or time-dependent, inhibition of CYP enzymes. redalyc.orgnih.gov This type of inhibition occurs when the CYP enzyme metabolizes the inhibitor, generating a reactive metabolic intermediate. nih.gov This intermediate then forms a stable, often covalent, bond with the enzyme, leading to its inactivation. nih.gov

Studies using human liver microsomes have demonstrated that (-)-beta-hydrastine inhibits several key CYP isoforms, including CYP3A4, CYP2D6, and CYP2C9, through this mechanism. nih.govnih.gov The formation of a metabolic-intermediate complex between hydrastine and these CYP isoforms has been demonstrated experimentally. nih.gov This inactivation is NADPH-dependent, confirming that it requires enzymatic activity by the P450 system. nih.gov

The time-dependent inhibition (TDI) of CYP enzymes is characterized by specific kinetic parameters: K_I (the concentration of inhibitor that gives half-maximal inactivation) and k_inact (the maximal rate of inactivation). nih.govnih.gov Robust kinetic parameters for the interaction of (-)-beta-hydrastine with major human CYP enzymes have been determined.

Research shows that (-)-beta-hydrastine is an inhibitor of CYP3A4/5 and CYP2C9. For CYP3A4/5, the inactivation kinetics were determined with a K_I of 28 µM and a k_inact of 0.056 min⁻¹. nih.govnih.gov The compound was also found to inhibit CYP2C9 in a time-dependent manner, with a K_I of 49 µM and a k_inact of 0.036 min⁻¹. nih.govnih.gov Its effect on CYP2D6 was determined to be much weaker, with a K_I value greater than 250 µM. nih.govnih.gov

Table 2: Time-Dependent Inhibition Kinetic Parameters for (-)-beta-hydrastine

| CYP Isoform | Substrate Probe | K_I (µM) | k_inact (min⁻¹) |

|---|---|---|---|

| CYP3A4/5 | Midazolam 1′-hydroxylation | 28 | 0.056 |

| CYP2C9 | Diclofenac 4′-hydroxylation | 49 | 0.036 |

Allosteric modulation refers to the binding of a molecule to a site on an enzyme that is distinct from the active site, causing a conformational change that alters the enzyme's activity. While this mechanism has been observed for other alkaloids present in Goldenseal, there is no current scientific evidence to suggest that (+/-)-Nor-beta-hydrastine or its parent isomers, (+)- and (-)-beta-hydrastine, exert allosteric effects on cytochrome P450 enzymes. Studies that have investigated the complex enzymatic kinetics of Goldenseal alkaloids have attributed observed allosteric effects on CYP3A4 and CYP3A5 to the co-occurring alkaloid, berberine (B55584). nih.govnih.gov

P-glycoprotein (ABCB1) Transporter Modulation

Current scientific literature lacks detailed, direct studies focusing on the modulation of the P-glycoprotein (ABCB1) transporter by (-)-β-hydrastine. While the broader natural product goldenseal (Hydrastis canadensis), from which (-)-β-hydrastine is derived, has been investigated for its interactions with drug transporters, specific data on (-)-β-hydrastine's role is not extensively documented. One clinical study reported that a goldenseal extract had minimal effects on the pharmacokinetics of the P-gp probe drug digoxin nih.gov. In vitro screenings have shown that (-)-β-hydrastine can inhibit other transporters, such as the organic cation transporter OCT1, but its specific interaction with P-glycoprotein remains an area requiring further investigation nih.govmedchemexpress.com.

Tyrosine Hydroxylase (TH) Activity Modulation

(-)-β-Hydrastine has been identified as a selective, competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of dopamine (B1211576) medchemexpress.commedchemexpress.comcaymanchem.com. By inhibiting TH activity, (-)-β-hydrastine effectively reduces dopamine production chemicalbook.comtoku-e.com. This inhibitory action has been quantified in studies using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla.

| Target Enzyme | Effect | IC50 Value | Cell Model |

| Tyrosine Hydroxylase (TH) | Inhibition of dopamine biosynthesis | 20.7 μM | PC12 cells medchemexpress.comcaymanchem.comchemicalbook.com |

PAK4 Kinase Activity Inhibition

Note: The findings in this section are derived from a retracted publication and should be interpreted with caution. spandidos-publications.comnih.gov

A now-retracted study reported that (-)-β-hydrastine functions as a novel inhibitor of p21-activated kinase 4 (PAK4) nih.govspandidos-publications.com. The study claimed that (-)-β-hydrastine selectively inhibited PAK4 kinase activity with an IC50 value of 28.05 µmol/l, while showing weaker inhibitory effects on other PAK family members like PAK1 and PAK5, and no inhibition of PAK6 spandidos-publications.com. PAK4 is a kinase involved in regulating numerous cellular processes, including cytoskeletal dynamics, cell proliferation, and oncogenic transformation nih.govspandidos-publications.com. The inhibition of PAK4 was presented as the central mechanism for the other cellular effects reported in the study nih.govspandidos-publications.com.

Cellular Pathway Modulation Studies (In Vitro Models)

Note: The findings in this section are derived from a retracted publication and should be interpreted with caution. spandidos-publications.comnih.gov

The aforementioned retracted study on (-)-β-hydrastine further claimed that its inhibition of PAK4 kinase activity led to the modulation of several critical cellular pathways in in-vitro models of human lung adenocarcinoma.

Regulation of Cell Cycle Checkpoints (e.g., G1 phase arrest)

The retracted paper asserted that treatment with (-)-β-hydrastine induced cell cycle arrest at the G1 phase nih.govspandidos-publications.com. This effect was reportedly dose-dependent and occurred as a direct consequence of PAK4 inhibition spandidos-publications.com. The mechanism was attributed to the downregulation of key proteins that regulate the G1-S checkpoint, including cyclin D1/D3 and cyclin-dependent kinases CDK2, CDK4, and CDK6 nih.govspandidos-publications.com. By decreasing the levels of these regulatory proteins, the compound purportedly prevented cells from progressing from the G1 phase to the S phase of the cell cycle spandidos-publications.com.

Induction of Apoptotic Signaling Pathways (e.g., Mitochondrial Apoptosis Pathway)

The same retracted source claimed that (-)-β-hydrastine promoted the early apoptosis of lung adenocarcinoma cells nih.govspandidos-publications.com. This pro-apoptotic effect was linked to the inhibition of PAK4 kinase activity and was said to proceed through the mitochondrial (intrinsic) apoptosis pathway nih.govspandidos-publications.com. The Bcl-2 family of proteins are central regulators of this pathway, controlling the permeability of the mitochondrial membrane cellsignal.com. The study suggested that by inhibiting PAK4, (-)-β-hydrastine could modulate these proteins to trigger the apoptotic cascade nih.govmdpi.com.

Impact on Cellular Migration and Invasion Mechanisms

Finally, the retracted investigation reported that (-)-β-hydrastine significantly suppressed the migration and invasion of human lung adenocarcinoma cells nih.govspandidos-publications.com. This anti-metastatic effect was also linked to the inhibition of PAK4. The study claimed that this was achieved by blocking several downstream signaling pathways regulated by PAK4, including the PAK4/LIMK1/cofilin, PAK4/SCG10, and PAK4/MMP2 pathways, which are all involved in cytoskeletal reorganization and the degradation of the extracellular matrix, crucial steps in cell migration and invasion nih.govspandidos-publications.com.

| Claimed Cellular Effect (from retracted source) | Reported Mechanism | Affected Pathways/Molecules |

| G1 Phase Cell Cycle Arrest | Inhibition of PAK4 kinase activity nih.govspandidos-publications.com | Downregulation of Cyclin D1/D3, CDK2/4/6 nih.govspandidos-publications.com |

| Induction of Apoptosis | Inhibition of PAK4 kinase activity nih.govspandidos-publications.com | Activation of the Mitochondrial Apoptosis Pathway nih.govspandidos-publications.com |

| Inhibition of Migration & Invasion | Inhibition of PAK4 kinase activity nih.govspandidos-publications.com | Blockage of PAK4/LIMK1/cofilin, PAK4/SCG10, PAK4/MMP2 nih.govspandidos-publications.com |

Therefore, it is not possible to provide an article on the "," specifically addressing section "5.4. Structure-Activity Relationship (SAR) Studies" and its subsections "5.4.1. Correlative Analysis of Chemical Structure and Mechanistic Activity" and "5.4.2. Computational Approaches in SAR Derivations," without deviating from the strict requirement of focusing solely on "(+/-)-Nor-beta-hydrastine."

Further research dedicated specifically to the synthesis and biological evaluation of (+/-)-Nor-beta-hydrastine and its analogues is required to elucidate its structure-activity relationships. Without such dedicated studies, any discussion on this topic would be speculative and would not meet the required standards of scientific accuracy.

Analytical Strategies for Research Applications of +/ nor Beta Hydrastine

Chromatographic Quantification Techniques

Chromatography is a cornerstone for the separation and quantification of alkaloids from complex mixtures. Methodologies such as HPLC, UPLC, and TLC are routinely utilized, each offering distinct advantages in terms of resolution, speed, and application.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the precise quantification of hydrastine (B1673436) alkaloids in various matrices, including raw plant materials and extracts. nih.govresearchgate.net Reversed-phase HPLC, typically employing a C18 column, is the most common approach. nih.gov

One established method involves extracting the alkaloids with a water-acetonitrile-phosphoric acid mixture, followed by chromatographic separation. nih.gov Detection is commonly performed using ultraviolet (UV) spectroscopy. A collaborative study of an HPLC-UV method for hydrastine demonstrated high reproducibility, with relative standard deviations (RSD) ranging from 2.68% to 6.65%. researchgate.net The method's validation confirms its suitability for accurate quantification, showing excellent linearity over a defined concentration range and high recovery rates. nih.gov

Another developed HPLC method utilizes a mobile phase consisting of a sodium acetate (B1210297)/acetic acid buffer and an acetonitrile (B52724)/methanol (B129727) mixture, with UV detection at 290 nm. nih.gov These methodologies underscore the flexibility and robustness of HPLC for the analysis of (+/-)-Nor-beta-hydrastine and its related compounds.

| Parameter | Value |

|---|---|

| Column | C18 |

| Detection Wavelength | 230 nm |

| Linearity Range | 10 to 150 µg/mL |

| Coefficient of Determination (R²) | 0.9995 |

| Limit of Quantitation (LOQ) | 4.2 µg/mL |

| Limit of Detection (LOD) | 1.3 µg/mL |

| Average Recovery | 87.8 ± 3.6% |

Ultra-Performance Liquid Chromatography (UPLC) offers a significant advancement over traditional HPLC, providing faster analysis times and improved resolution. A UPLC-UV method has been successfully validated for the quantification of seven alkaloids in Hydrastis canadensis, including beta-hydrastine. researchgate.net This technique utilizes a sub-2 µm particle column, which allows for higher mobile phase flow rates without sacrificing separation efficiency, resulting in a chromatographic run time of less than six minutes. researchgate.net

The method uses a gradient elution with a mobile phase of ammonium (B1175870) formate (B1220265) and acetonitrile containing formic acid, with detection for beta-hydrastine set at 290 nm. researchgate.net Validation experiments have demonstrated the method's reliability, with low relative standard deviations for intraday and interday precision and excellent recovery rates. researchgate.net

| Parameter | Value |

|---|---|

| Column | Acquity UPLC BEH Shield RP18 |

| Detection Wavelength (beta-hydrastine) | 290 nm |

| Chromatographic Run Time | < 6 minutes |

| Intraday & Interday RSDs | < 3.5% |

| Recovery | 98-103% |

Thin-Layer Chromatography (TLC) serves as a valuable qualitative tool for the analysis of (+/-)-Nor-beta-hydrastine. It is particularly useful for monitoring the progress of chemical reactions or for tracking the separation of compounds during column chromatography purification. acs.orgrcsi.com

In one application, silica (B1680970) gel TLC was used to identify fractions containing (−)-β-hydrastine during its isolation from goldenseal root. acs.org Using a mobile phase of pentane (B18724) and ethyl acetate (1:4), (−)-β-hydrastine appeared as a UV-active blue spot at 254 nm with a characteristic retention factor (Rf) value of 0.22. acs.org This rapid and cost-effective technique allows for the efficient screening of multiple fractions to identify those containing the compound of interest before they are combined for further processing. acs.org

Advanced Spectrometric Detection and Identification

Spectrometric techniques provide unparalleled sensitivity and structural information, making them indispensable for the definitive identification and quantification of (+/-)-Nor-beta-hydrastine, especially at low concentrations or in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a high-sensitivity, high-specificity technique used for the quantitative determination of hydrastine in biological fluids such as human serum. nih.govresearchgate.net This method couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. Its utility is highlighted by a validated assay capable of quantifying hydrastine down to a lower limit of quantification (LLOQ) of 0.1 ng/mL in serum using positive ion electrospray ionization. nih.gov

The method demonstrates excellent accuracy and precision, making it suitable for pharmacokinetic studies. researchgate.netnih.gov Furthermore, high-resolution mass spectrometry, such as UPLC-QTOF/MS (Quadrupole Time-of-Flight), is employed in untargeted metabolomics to identify key markers like hydrastine, which can help detect adulteration in botanical supplements. nih.gov The fragmentation pattern of the molecule, such as the precursor ion [M+H]+, provides definitive structural confirmation. massbank.eu

| Parameter | Value |

|---|---|

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Accuracy | 82 ± 8.8% to 97.9 ± 2.4% |

| Intra-day Precision (CV) | 2.4% to 8.8% |

| Inter-day Accuracy | 90.0 ± 15.17% to 99.9 ± 7.1% |

| Inter-day Precision (CV) | 6.54% to 15.17% |

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the absolute purity or content of an organic molecule without the need for an identical reference standard. nih.gov The principle of qNMR relies on the direct proportionality between the integrated signal intensity of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule. nih.gov

To perform absolute quantification, a sample of (+/-)-Nor-beta-hydrastine is accurately weighed and dissolved with a known amount of a certified internal standard in a suitable deuterated solvent. acs.org The ¹H NMR spectrum is then acquired under specific, controlled conditions to ensure a quantitative response. acs.org By comparing the integral of a distinct, non-overlapping proton signal from the analyte with a signal from the internal standard, the absolute content (e.g., in g/g) of the analyte can be calculated directly. nih.gov This non-destructive technique provides a direct link to the International System of Units (SI) via the weighed internal standard, making it a "gold standard" method for purity assessment. nih.gov

Extraction and Sample Preparation Methodologies for Analytical Purity

The accurate quantification and characterization of (+/-)-Nor-beta-hydrastine in research applications hinge on meticulous extraction and sample preparation. These preliminary steps are critical for isolating the target analyte from complex matrices, such as botanical materials, and removing interfering substances that could compromise the precision and reliability of subsequent analytical techniques like High-Performance Liquid Chromatography (HPLC). The methodologies employed are typically adapted from established protocols for related isoquinoline (B145761) alkaloids found in plants like Goldenseal (Hydrastis canadensis), including hydrastine, berberine (B55584), and canadine.

Initial Sample Processing

For solid samples, particularly those of botanical origin, initial processing is crucial to ensure efficient extraction. Raw materials, such as plant roots or rhizomes, are typically dried to a constant weight to standardize moisture content. shaverscreek.org Following drying, the material is mechanically ground into a fine powder, often to a specific mesh size (e.g., 80 mesh), to maximize the surface area available for solvent interaction. nih.govresearchgate.net For finished products like capsules or tablets, a minimum of 20 units are often combined and pulverized to ensure a homogenous and representative sample. nih.govresearchgate.net

Solvent Extraction Techniques

The selection of an appropriate solvent system is fundamental to achieving high recovery of the target alkaloid. The basic nature of alkaloids means their solubility is pH-dependent, a property that is frequently exploited during extraction. researchgate.net Acidified solvents are commonly used to convert the alkaloids into their salt forms, which are more soluble in polar extraction mixtures.

Several solvent systems have been validated for the extraction of related alkaloids from botanical matrices. A common approach involves using a mixture of water, acetonitrile, and an acid, such as phosphoric acid. nih.govresearchgate.net One validated method for alkaloids in goldenseal root powder utilizes a solvent mixture of 70% water, 29.9% acetonitrile, and 0.1% phosphoric acid. shaverscreek.org Studies comparing various solvents found that a solution of 90% methanol with 1% acetic acid yielded the best recovery (>97%) for major alkaloids. researchgate.net To enhance the efficiency of solvent extraction, physical methods like sonication (ultrasonic-assisted extraction) and vortex mixing are frequently employed to ensure thorough interaction between the sample and the solvent. shaverscreek.orgresearchgate.netresearchgate.net

| Solvent System Composition | Matrix | Key Findings/Application | Reference |

|---|---|---|---|

| Water–acetonitrile–phosphoric acid (70:30:0.1, v/v/v) | Goldenseal Raw Materials & Supplements | Standard extraction solvent for a validated collaborative study method. | nih.govresearchgate.net |

| 90% Methanol + 1% Acetic Acid | Goldenseal Root Powder | Demonstrated the best recovery (>97%) compared to other tested solvents. | researchgate.net |

| Methanol, Ethyl Acetate, Saturated Sodium Carbonate Solution | Goldenseal Root Powder | Used in a sequential process to extract and then convert alkaloids to their free base form for further purification. | rcsi.comacs.org |

| Chloroform (B151607)–methanol–water (4:3:3, v/v) | Berberidis radix | Used as the two-phase solvent system for pH-zone-refining countercurrent chromatography. | researchgate.net |

Purification and Sample Cleanup

Following initial extraction, the resulting crude extract contains the target analyte along with a host of co-extracted impurities, such as lipids, pigments, and other secondary metabolites. These interferences must be removed to ensure analytical purity.

Liquid-Liquid Partitioning: This is a common cleanup step that separates compounds based on their differential solubility in two immiscible liquid phases. For instance, an initial partition with a nonpolar solvent like hexane (B92381) can be used to "defat" the extract by removing lipids. nih.gov Furthermore, by adjusting the pH of an aqueous extract to make it alkaline, alkaloids in their free base form can be selectively extracted into a water-immiscible organic solvent like chloroform or ethyl acetate, leaving more polar impurities behind in the aqueous phase. researchgate.net

Solid-Phase Extraction (SPE): SPE provides a more targeted approach to sample cleanup. Anion-exchange SPE cartridges, for example, can be used to effectively separate alkaloids from interfering phenolic compounds like caffeic acids prior to HPLC analysis. researchgate.net

Centrifugation and Filtration: After extraction and mixing, centrifugation is a critical step to pellet the solid plant debris, allowing for the clear supernatant containing the dissolved alkaloids to be collected. shaverscreek.orgresearchgate.net Before injection into an analytical instrument, the final extract is typically filtered through a micro-pore syringe filter (e.g., 0.2 μm PTFE) to remove any remaining particulate matter that could damage the analytical column. nih.gov

The combination of these steps results in a clean, purified sample solution ready for instrumental analysis. The specific workflow can be adapted based on the complexity of the initial matrix and the sensitivity requirements of the analytical method.

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Grinding | Mechanical grinding of raw material to a fine powder (e.g., 80 mesh). | Increases surface area for efficient solvent penetration and extraction. | nih.govresearchgate.net |

| 2. Solvent Extraction | Mixing the powdered sample with an appropriate solvent system (e.g., acidified acetonitrile/water). | To solubilize and extract the target alkaloid from the matrix. | shaverscreek.orgnih.gov |

| 3. Assisted Extraction | Application of sonication and/or vortex mixing. | Enhances the extraction efficiency by improving solvent-sample contact. | shaverscreek.orgresearchgate.net |

| 4. Separation | Centrifugation of the slurry at high speed (e.g., 5000 rpm). | To separate the liquid extract (supernatant) from solid plant debris (pellet). | researchgate.net |

| 5. Cleanup (Optional) | Liquid-liquid partitioning or solid-phase extraction (SPE). | To remove major classes of interfering compounds (e.g., lipids, phenolics). | nih.govresearchgate.net |

| 6. Final Filtration | Passing the final extract through a syringe filter (e.g., 0.2 μm). | Removes fine particulates to protect analytical instrumentation. | nih.gov |

Mechanistic Biotransformation Studies of +/ nor Beta Hydrastine

Microbial Transformation as a Model for Enzymatic Biotransformation

Microbial transformation is a valuable tool used to simulate and predict the mammalian metabolism of xenobiotics, including alkaloids. Fermentation of the related phthalideisoquinoline alkaloid, (-)-beta-hydrastine, with the fungus Polyporous brumalis has been utilized as a model for mammalian enzymatic processes. semanticscholar.orgnih.govtandfonline.com This methodology allows for the production of potential metabolites in quantities sufficient for structural elucidation.

In studies involving (-)-beta-hydrastine, treatment with the fermentation broth of Polyporous brumalis resulted in the formation of a new metabolite, (1S)-hydroxyhydrastine. nih.govresearchgate.net The structure of this metabolite was determined using nuclear magnetic resonance (NMR) and chiroptical studies. semanticscholar.orgtandfonline.com This transformation demonstrates the potential for hydroxylation as a key metabolic pathway, a common reaction in mammalian phase I metabolism. While this specific study was conducted on the parent N-methylated compound, it suggests that the core structure of nor-beta-hydrastine would also be susceptible to similar enzymatic attacks by microbial systems, which often mimic the activity of mammalian cytochrome P450 enzymes.

Identification and Characterization of Metabolites

The metabolism of hydrastine (B1673436) in humans is both rapid and extensive, resulting in a variety of phase I and phase II metabolites. nih.govresearchgate.net These metabolites have been identified in serum and urine samples using advanced analytical techniques such as liquid chromatography coupled to high-resolution mass spectrometry (LC-MS/MS), including Quadrupole-Time of Flight (Q-ToF) and triple quadrupole instruments. nih.govsigmaaldrich.com

(+/-)-Nor-beta-hydrastine is itself a product of the N-demethylation of hydrastine, a key phase I reaction. nih.govresearchgate.net Further biotransformation of the hydrastine molecule involves several other pathways. The resulting metabolites provide a template for predicting the subsequent metabolism of nor-beta-hydrastine.

Phase I Metabolites: Phase I biotransformation of hydrastine involves a range of reactions. researchgate.net Besides N-demethylation, these include:

Reduction

O-demethylation

Hydroxylation

Aromatization

Lactone hydrolysis

Dehydrogenation of the alcohol group that is formed following the hydrolysis of the lactone ring. nih.govresearchgate.net

Phase II Metabolites: Phase II metabolism involves the conjugation of the parent molecule or its phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For hydrastine, the primary phase II metabolites are glucuronide and sulfate conjugates . nih.govresearchgate.net The identity of these conjugates has been confirmed by enzymatic hydrolysis using β-glucuronidase and sulfatase. nih.govsigmaaldrich.com It is highly probable that (+/-)-Nor-beta-hydrastine and its hydroxylated metabolites would also undergo extensive glucuronidation and sulfation.

| Metabolic Pathway | Resulting Modification | Potential Metabolite Class of Hydrastine |

|---|---|---|

| N-Demethylation | Removal of a methyl group from the nitrogen atom | Nor-hydrastine |

| O-Demethylation | Removal of a methyl group from a methoxy group | Demethyl-hydrastine |

| Hydroxylation | Addition of a hydroxyl group | Hydroxy-hydrastine |

| Lactone Hydrolysis | Opening of the lactone ring | Seco-hydrastine (dicarboxylic acid) |

| Glucuronidation | Conjugation with glucuronic acid | Hydrastine-glucuronide |

| Sulfation | Conjugation with a sulfate group | Hydrastine-sulfate |

Enzymatic Pathways of Degradation and Derivatization (e.g., Oxidative Demethylenation, Glucuronidation)

The biotransformation of (+/-)-Nor-beta-hydrastine is governed by specific enzymatic pathways, primarily categorized as phase I and phase II reactions.

Oxidative Demethylenation: A key structural feature of many isoquinoline (B145761) alkaloids, including hydrastine, is the methylenedioxy bridge. The cleavage of this bridge, a process known as oxidative demethylenation, is a recognized metabolic pathway catalyzed by cytochrome P450 (CYP450) enzymes. This reaction transforms the methylenedioxy group into a catechol (dihydroxy) moiety, which can then be a substrate for further phase II conjugation reactions. While not explicitly detailed for nor-beta-hydrastine, this pathway is common for compounds with a similar structural alert.

Glucuronidation: Glucuronidation is a major phase II metabolic pathway that conjugates substrates with glucuronic acid, significantly increasing their water solubility and facilitating their elimination from the body via urine or bile. nih.govwikipedia.org This reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), which are found mainly in the liver but also in other organs. wikipedia.org The process involves the transfer of the glucuronic acid component from uridine diphosphate glucuronic acid (UDPGA) to the substrate. wikipedia.org

Prospective Directions in Academic Research on +/ nor Beta Hydrastine

Unexplored Synthetic Avenues and Methodological Innovations

The synthesis of phthalideisoquinoline alkaloids, including the core structure of nor-beta-hydrastine, has traditionally relied on established methods like the Bischler-Napieralski and Pictet-Spengler reactions. ijpsjournal.comnih.gov However, the horizon of synthetic organic chemistry is expanding, offering novel and more efficient strategies that could be applied to (+/-)-Nor-beta-hydrastine.

Future research could pivot towards transition-metal-catalyzed reactions, which have become powerful, atom-economical routes to substituted isoquinolines. ijpsjournal.com Methodologies involving rhodium, palladium, or copper catalysis could enable rapid and diverse assembly of the isoquinoline (B145761) core. organic-chemistry.org Another promising area is the use of photoredox catalysis, a light-driven method that can build complex molecules in fewer steps and under milder conditions than traditional approaches. unc.edu This technique utilizes light to excite a catalyst, which can then facilitate bond formations that are otherwise challenging. unc.edu

Furthermore, chemoenzymatic synthesis represents a burgeoning field with significant potential for alkaloid production. nih.gov Employing enzymes in the synthetic pathway offers advantages such as mild reaction conditions and high stereoselectivity, which would be particularly valuable in resolving the racemic mixture of (+/-)-Nor-beta-hydrastine to its individual enantiomers. nih.gov The development of microbial platforms for producing isoquinoline alkaloids is also a significant area of innovation, potentially offering a sustainable alternative to traditional chemical synthesis or extraction from natural sources. nih.gov

| Synthetic Approach | Potential Advantages for (+/-)-Nor-beta-hydrastine Synthesis | Key Innovations |

| Transition-Metal Catalysis | High efficiency, atom economy, functional group tolerance. ijpsjournal.com | C-H activation/annulation reactions. ijpsjournal.com |

| Photoredox Catalysis | Milder reaction conditions, fewer steps, novel bond formations. unc.edu | Use of light-driven radical reactions. unc.edu |

| Chemoenzymatic Synthesis | High stereoselectivity, environmentally friendly ("green chemistry"). nih.gov | Use of engineered enzymes for specific transformations. rsc.orgnih.gov |

| Microbial Biosynthesis | Sustainable production, circumvents complex chemical synthesis. nih.gov | Engineered yeast or bacteria strains. rsc.orgnih.gov |

Novel Mechanistic Investigations into Biological Targets and Pathways

While the biological activities of related alkaloids like (-)-β-hydrastine have been investigated, the specific molecular targets and mechanisms of action for (+/-)-Nor-beta-hydrastine remain largely unexplored. nih.gov Future research should focus on identifying and validating its biological targets to understand its therapeutic potential.

One study identified the natural enantiomer, (-)-β-hydrastine, as an inhibitor of p21-activated kinase 4 (PAK4), a protein involved in cancer cell proliferation and invasion. nih.govspandidos-publications.com This suggests that (+/-)-Nor-beta-hydrastine and its separated enantiomers should be screened against a panel of kinases and other cancer-related targets. Investigating its effect on pathways like the PAK4/LIMK1/cofilin and PAK4/MMP2 pathways, which are crucial for cell migration and invasion, could provide valuable insights into potential anticancer applications. nih.govspandidos-publications.com

Beyond cancer, isoquinoline alkaloids are known to interact with a wide range of biological systems. nih.gov Prospective studies could explore the interaction of (+/-)-Nor-beta-hydrastine with nucleic acids, as DNA and RNA are known targets for related compounds like berberine (B55584) and sanguinarine. nih.gov Additionally, its potential as a modulator of neurotransmitter systems or its effects on microbial targets, given the known antimicrobial properties of many isoquinoline alkaloids, warrants investigation. oup.comnih.gov The compound's interaction with organic cation transporters, such as OCT1, which was shown to be inhibited by hydrastine (B1673436), is another avenue for research. medchemexpress.com

Development of Advanced Analytical Platforms for Research

The analysis of (+/-)-Nor-beta-hydrastine, particularly the separation of its diastereomers and enantiomers, presents a significant analytical challenge that can be addressed with modern platforms. As a compound with two chiral centers, it exists as two pairs of enantiomers (diastereomers of each other).

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. elsevierpure.com Future research should focus on developing robust chiral HPLC methods. This involves screening a variety of chiral stationary phases (CSPs) to achieve baseline separation of the stereoisomers. wvu.eduhplc.eu While reversed-phase C18 columns are common for general alkaloid analysis, specialized columns, including protein-based or cellulose-based chiral columns, are often required for resolving stereoisomers. hplc.euresearchgate.net The development of methods using Supercritical Fluid Chromatography (SFC) could also offer a faster and more environmentally friendly alternative to normal-phase HPLC for diastereomer separation. hplc.eu

Another innovative approach is the use of chiral derivatizing reagents. nih.gov By reacting the racemic mixture with a pure chiral reagent, a pair of diastereomers is formed. These diastereomers have different physical properties and can often be separated on standard, non-chiral HPLC columns. nih.govnih.gov Subsequent removal of the chiral tag would yield the pure enantiomers of nor-beta-hydrastine. Advanced detection methods, such as mass spectrometry (LC-MS), are essential for the structural confirmation and quantification of the separated isomers in complex biological matrices. researchgate.net

| Analytical Technique | Application for (+/-)-Nor-beta-hydrastine | Potential Innovations |

| Chiral HPLC | Separation of enantiomers and diastereomers. | Screening of novel chiral stationary phases (CSPs). wvu.edu |

| Supercritical Fluid Chromatography (SFC) | Preparative and analytical separation of stereoisomers. hplc.eu | Greener alternative to normal-phase HPLC. hplc.eu |

| Chiral Derivatization | Indirect separation of enantiomers on achiral columns. nih.gov | Synthesis of new chiral hydrazine (B178648) or acid reagents. nih.govnih.gov |

| LC-MS/MS | Sensitive detection and quantification in biological samples. researchgate.net | Development of validated bioanalytical methods. |

Theoretical and Computational Modeling Applications in Compound Characterization and Interaction

In silico methods are powerful tools for accelerating drug discovery and understanding molecular interactions, and they hold significant promise for research on (+/-)-Nor-beta-hydrastine.

Molecular docking studies can be employed to predict the binding modes and affinities of the different stereoisomers of nor-beta-hydrastine with potential biological targets. nih.govmdpi.com For instance, docking simulations could be performed against the ATP-binding pocket of kinases like PAK4 to compare the binding of the different isomers and guide the design of more potent analogs. nih.gov Such studies have been used effectively for other isoquinoline alkaloids to predict their interactions with proteins like serum albumins and enzymes. nih.govresearchgate.net

Density Functional Theory (DFT) calculations can provide deep insights into the structural and electronic properties of the molecule. researchgate.net These calculations can help rationalize its chemical reactivity and guide synthetic modifications. researchgate.net Furthermore, molecular dynamics (MD) simulations can be used to study the behavior of the ligand-target complex over time, providing a more dynamic picture of the interaction and helping to estimate the free energy of binding. nih.govmdpi.com

Predictive models for ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity are also crucial. mdpi.comnih.gov In silico tools can forecast properties like oral bioavailability, plasma protein binding, and potential toxicities, allowing researchers to prioritize compounds for further experimental testing and identify potential liabilities early in the research process. nih.govnih.gov

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing (+/-)-Nor-beta-hydrastine, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves chiral resolution techniques such as fractional crystallization or chiral chromatography. For enantiomeric purity, use High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate and quantify enantiomers . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR, can confirm stereochemical integrity by comparing chemical shifts to reference standards .

Q. Which analytical techniques are recommended for quantifying (+/-)-Nor-beta-hydrastine in biological matrices?

- Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is preferred for its sensitivity and specificity in complex matrices. Validate the method using calibration curves (linear range: 1–1000 ng/mL) and spike-recovery experiments (≥85% recovery). For lower detection limits (<1 ng/mL), employ derivatization with trifluoroacetic anhydride to enhance ionization efficiency .

Q. How should researchers validate the stability of (+/-)-Nor-beta-hydrastine under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40°C), humidity (75% RH), and light (UV exposure). Monitor degradation via HPLC-UV at 254 nm and compare peak areas to fresh samples. Include degradation kinetics modeling (zero/first-order) to predict shelf-life .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo pharmacological data for (+/-)-Nor-beta-hydrastine be systematically addressed?

- Methodological Answer :

- Step 1 : Replicate in vitro assays (e.g., receptor-binding IC) across multiple cell lines to rule out cell-specific artifacts.

- Step 2 : In vivo, use pharmacokinetic profiling (plasma/tissue concentration-time curves) to assess bioavailability and metabolite interference.

- Step 3 : Apply Bayesian meta-analysis to reconcile conflicting data, weighting variables like dose, species, and metabolic clearance rates .

Q. What experimental design considerations are critical for studying the metabolic pathways of (+/-)-Nor-beta-hydrastine?

- Methodological Answer :

- Isotope Labeling : Use -labeled compound to track metabolic fate via radiometric detection.

- Mass Spectrometry : Employ High-Resolution MS (HRMS) to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- In Silico Modeling : Predict metabolic hotspots using software like Schrödinger’s MetaSite, cross-validated with in vitro microsomal assays .

Q. How can researchers ensure reproducibility in stereochemical analysis of (+/-)-Nor-beta-hydrastine across labs?

- Methodological Answer :

- Standardized Protocols : Adopt USP/ICH guidelines for chiral method validation, including system suitability tests (resolution ≥2.0).

- Inter-Lab Collaboration : Share reference standards and participate in round-robin testing to harmonize NMR/HPLC parameters.

- Data Transparency : Publish raw chromatograms and NMR spectra in supplementary materials for peer validation .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the cytotoxicity profile of (+/-)-Nor-beta-hydrastine?

- Methodological Answer :

- Variable Control : Audit cell culture conditions (e.g., serum batch, passage number) that may influence results.

- Dose-Response Refinement : Test narrower concentration ranges (e.g., 0.1–10 µM) to identify threshold effects.

- Mechanistic Studies : Use RNA-seq to compare gene expression profiles across studies, focusing on apoptosis/oxidative stress pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。